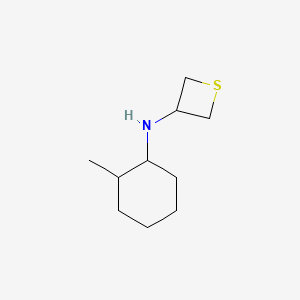
N-(2-Methylcyclohexyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylcyclohexyl)thietan-3-amine: is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Thietane: One common method to synthesize N-(2-Methylcyclohexyl)thietan-3-amine involves the alkylation of thietane with 2-methylcyclohexylamine.
Ring Expansion: Another method involves the ring expansion of thiirane derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized for temperature, pressure, and reaction time to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Methylcyclohexyl)thietan-3-amine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Opened ring products with nucleophiles attached.
Applications De Recherche Scientifique
Chemistry: N-(2-Methylcyclohexyl)thietan-3-amine is used as an intermediate in the synthesis of various sulfur-containing compounds. Its unique structure allows for the formation of complex molecules through ring-opening reactions and subsequent functionalization .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its sulfur-containing ring is of particular interest for the development of new drugs with antimicrobial or anticancer properties .
Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(2-Methylcyclohexyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form strong bonds with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Thietan-3-amine: A simpler analog without the 2-methylcyclohexyl group.
Cyclohexylamine: Lacks the thietane ring but shares the cyclohexylamine structure.
2,4-Disubstituted thiazoles: Contain a similar sulfur-nitrogen heterocycle but with different substituents.
Uniqueness: N-(2-Methylcyclohexyl)thietan-3-amine is unique due to the presence of both the thietane ring and the 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H19NS |
|---|---|
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
N-(2-methylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3 |
Clé InChI |
MAOIKPWKLFRVCT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
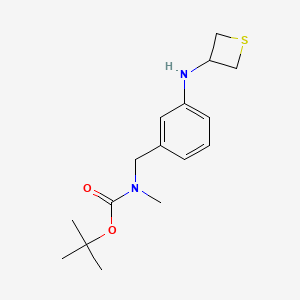
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

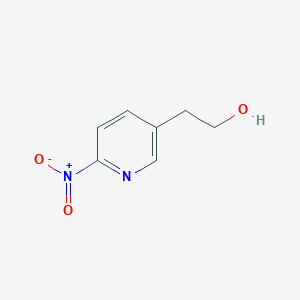
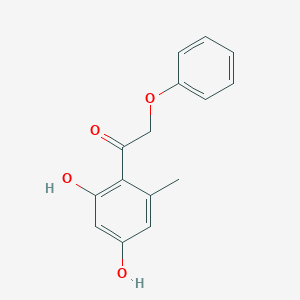
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
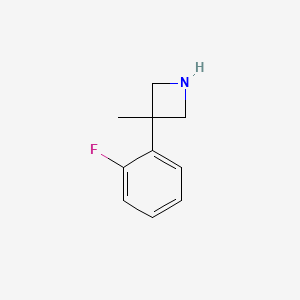
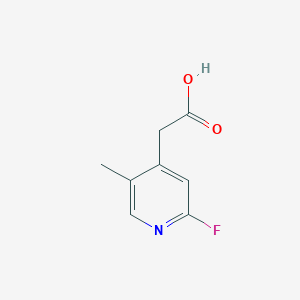
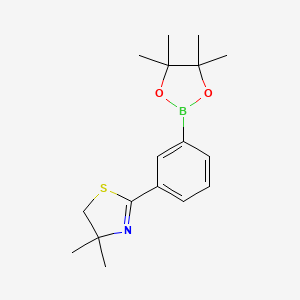
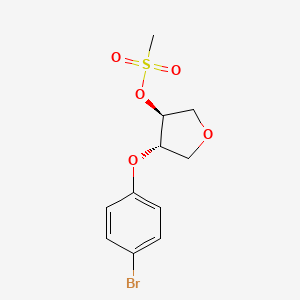
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
